4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC17972123
Molecular Formula: C15H21BO2
Molecular Weight: 244.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H21BO2 |
---|---|
Molecular Weight | 244.14 g/mol |
IUPAC Name | 4,4,5,5-tetramethyl-2-[1-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C15H21BO2/c1-11-9-7-8-10-13(11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3 |
Standard InChI Key | FXHBUNNKEMNCSE-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2C |
Introduction
Chemical Identity and Structural Characteristics
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane belongs to the class of pinacol boronate esters, distinguished by a dioxaborolane ring system substituted with a vinyl group and an o-tolyl (2-methylphenyl) moiety. Its IUPAC name is 4,4,5,5-tetramethyl-2-[1-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane, with the molecular formula C15H21BO2 and a molecular weight of 244.14 g/mol . The compound’s structure is stabilized by the electron-donating methyl groups on the dioxaborolane ring, which enhance its stability and reactivity in cross-coupling reactions.
Stereoelectronic Properties
The boron center adopts a trigonal planar geometry, facilitated by the sp² hybridization of the boron atom. This configuration allows the compound to act as a Lewis acid, participating in transmetalation steps during Suzuki-Miyaura couplings. The o-tolyl group introduces steric hindrance, influencing regioselectivity in reactions involving unsymmetrical substrates . Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methyl groups on the dioxaborolane ring (δ 1.26 ppm in H NMR) and the vinyl proton (δ 5.8–6.1 ppm), which are critical for characterizing reaction intermediates .
Comparative Analysis of Substituted Analogues
The positional isomerism of the methyl group on the phenyl ring (ortho, meta, para) significantly affects the compound’s reactivity and applications. For instance, the o-tolyl derivative exhibits enhanced steric effects compared to its meta- and para-counterparts, which can hinder or direct reaction pathways (Table 1) .
Table 1: Structural and Reactivity Comparison of Tolyl-Substituted Dioxaborolanes
Property | o-Tolyl Derivative | m-Tolyl Derivative | p-Tolyl Derivative |
---|---|---|---|
Molecular Weight (g/mol) | 244.14 | 244.14 | 244.14 |
Melting Point (°C) | - | 98–100 | 102–104 |
H NMR (δ, ppm) | 5.84 (vinyl), 2.35 (CH3) | 5.82 (vinyl), 2.31 (CH3) | 5.80 (vinyl), 2.29 (CH3) |
Suzuki Coupling Yield | 78% | 85% | 82% |
Synthesis and Stereoselective Preparation
Lithiation-Borylation Strategies
A common synthetic route involves the lithiation of terminal alkynes followed by borylation with pinacol boronic esters. For example, treating o-tolylacetylene with n-BuLi in tetrahydrofuran (THF) at −78°C generates a lithium acetylide, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the target compound (Equation 1) :
This method achieves yields exceeding 70%, with purity confirmed via column chromatography and spectroscopic analysis .
Acid-Catalyzed Elimination
Copper-catalyzed diboration of ketones followed by acid-mediated elimination offers an alternative pathway. For instance, treating 2-methylacetophenone with bis(pinacolato)diboron (B2pin2) in the presence of CuCl and a Lewis base generates a diborylated intermediate. Subsequent treatment with p-toluenesulfonic acid (TsOH) induces elimination, producing the vinyl boronate ester with (Z)-selectivity (Scheme 1) :
This method provides moderate to good yields (35–63%) and is advantageous for accessing trisubstituted alkenes .
Applications in Organic Synthesis and Materials Science
Suzuki-Miyaura Cross-Coupling
The compound serves as a key coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals. For example, coupling with 4-bromoanisole using Pd(PPh3)4 as a catalyst produces 4-methoxy-2-methylbiphenyl in 78% yield (Equation 2) :
Polymer and Coating Technologies
Incorporating the o-tolyl boronate ester into polymers enhances thermal stability and mechanical strength. Copolymerization with styrene derivatives yields materials with glass transition temperatures () up to 145°C, suitable for high-performance coatings .
Bioconjugation and Drug Delivery
The compound’s boron moiety facilitates site-specific bioconjugation. For instance, attaching it to monoclonal antibodies via strain-promoted alkyne-nitrone cycloaddition (SPANC) creates antibody-drug conjugates (ADCs) with improved tumor-targeting efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume